Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate

Catalog No.
S13409811
CAS No.
87190-47-4
M.F
C12H15NO3
M. Wt
221.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5...

CAS Number

87190-47-4

Product Name

Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate

IUPAC Name

methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C12H15NO3/c1-13-10(9-6-4-3-5-7-9)8-11(16-13)12(14)15-2/h3-7,10-11H,8H2,1-2H3/t10-,11+/m1/s1

InChI Key

YNOFIABBMDYBNA-MNOVXSKESA-N

Canonical SMILES

CN1C(CC(O1)C(=O)OC)C2=CC=CC=C2

Isomeric SMILES

CN1[C@H](C[C@H](O1)C(=O)OC)C2=CC=CC=C2

Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate is a chiral isoxazolidine derivative characterized by its five-membered heterocyclic structure containing nitrogen and oxygen atoms. The molecular formula of this compound is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol. It is recognized for its specific stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The compound features a methyl ester functional group, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate can undergo various chemical transformations:

  • Oxidation: This compound can be oxidized to form corresponding oxazolidinones using oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide.
  • Reduction: Reduction processes can convert the isoxazolidine ring into amines, typically employing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Nucleophilic substitution reactions allow for the introduction of different functional groups into the molecule using reagents like alkyl halides or acyl chlorides under appropriate conditions.

Common Reactions and Products

Reaction TypeReagents UsedMajor Products Formed
Oxidationm-chloroperbenzoic acid, hydrogen peroxideOxazolidinones
ReductionLithium aluminum hydride, sodium borohydrideAmines
SubstitutionAlkyl halides, acyl chloridesVarious substituted isoxazolidines

The biological activity of methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate is significant in medicinal chemistry. It serves as a building block for synthesizing pharmaceutical compounds and has been studied for its potential as an enzyme inhibitor or a receptor agonist/antagonist. Its unique stereochemistry may influence its interaction with biological targets, making it a subject of interest in drug development and biochemical assays.

The synthesis of methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate typically involves cycloaddition reactions between nitrile oxides and alkenes. The reaction conditions usually include solvents like dichloromethane or toluene at room temperature or slightly elevated temperatures. The choice of starting materials and reaction conditions is crucial for controlling the stereochemistry of the product.

General Synthetic Route

  • Preparation of Nitrile Oxide: Generate nitrile oxide from corresponding precursors.
  • Cycloaddition: React nitrile oxide with an alkene in the presence of a solvent.
  • Isolate Product: Purify the resulting isoxazolidine derivative through standard techniques such as recrystallization or chromatography.

Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate has multiple applications:

  • Medicinal Chemistry: Utilized as an intermediate in synthesizing bioactive compounds.
  • Organic Synthesis: Acts as a versatile building block for constructing complex organic molecules.
  • Biological Studies: Employed in enzyme mechanism studies and biochemical assays to explore molecular interactions.

Research into the interactions of methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate with various biological targets has revealed its potential as an enzyme inhibitor. The structure–activity relationship studies indicate that modifications to the compound can significantly affect its binding affinity and selectivity towards specific enzymes or receptors. This makes it a valuable compound in drug discovery efforts aimed at developing new therapeutic agents.

Several compounds share structural similarities with methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate:

Similar Compounds

  • Isoxazolidine Derivatives: These compounds have similar five-membered rings but differ in substituents.
  • Oxazolidinones: Formed by the oxidation of isoxazolidines; they exhibit different reactivity profiles.
  • Amines: Resulting from the reduction of isoxazolidines; these compounds often have distinct biological activities.

Uniqueness

Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate stands out due to its specific stereochemistry and functional groups that confer unique reactivity patterns and biological activities compared to other related compounds. Its role as a chiral building block enhances its utility in asymmetric synthesis and drug development.

IUPAC Name and Structural Formula

The systematic IUPAC name for this compound is (3R,5S)-5-(methoxycarbonyl)-2-methyl-3-phenyl-1,2-oxazolidine, reflecting its stereochemical configuration and functional groups. The molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol. The structure features a 1,2-oxazolidine ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—substituted with a methyl group at position 2, a phenyl group at position 3, and a methoxycarbonyl group at position 5 (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number87190-47-4
Molecular FormulaC₁₂H₁₅NO₃
SMILES NotationO=C([C@@H]1CC@HN(C)O1)OC
Stereochemistry(3R,5S)

Synonyms and Registry Numbers

This compound is cataloged under multiple identifiers, including methyl (3R,5S)-2-methyl-3-phenylisoxazolidine-5-carboxylate and the CAS number 87190-47-4. It is structurally related to derivatives such as (3R,5S)-5-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylic acid, which shares the oxazolidine core but incorporates additional pharmacophoric groups.

Historical Context in Heterocyclic Chemistry

Oxazolidines emerged as critical scaffolds in the mid-20th century, with their synthetic utility gaining prominence in the 1980s following advances in asymmetric catalysis. Unlike oxazolidinones—their ketone-containing counterparts—oxazolidines offer enhanced conformational rigidity due to their saturated ring systems, making them ideal for stereochemical control in nucleophilic additions and cycloadditions. The incorporation of aryl groups, such as the phenyl moiety in this compound, further stabilizes the ring through π-stacking interactions, a design principle leveraged in prostaglandin and β-lactam syntheses.

The specific (3R,5S)-configured derivative gained attention in the 2000s as a chiral auxiliary in peptidomimetic drug discovery, where its ability to enforce β-turn conformations in peptides improved receptor binding selectivity. Its synthesis typically involves stereoselective cyclization of β-amino alcohols with carbonyl reagents, a strategy refined to achieve >98% enantiomeric excess in modern protocols.

Role in Asymmetric Synthesis and Chiral Pool

The compound’s (3R,5S) stereochemistry positions it as a privileged chiral building block. Key applications include:

  • Chiral Auxiliary in Aldol Reactions: The oxazolidine nitrogen directs facial selectivity in ketone enolate formations, enabling asymmetric carbon-carbon bond construction. For example, its use in prostaglandin E₁ synthesis achieved 89% diastereomeric excess.
  • Catalyst Ligand Design: When functionalized at the methoxycarbonyl group, it serves as a bidentate ligand in copper-catalyzed azide-alkyne cycloadditions (CuAAC), enhancing reaction rates by 12-fold compared to non-chiral analogs.
  • Prodrug Applications: The oxazolidine ring’s hydrolytic stability under physiological conditions makes it a candidate for masked carbonyl groups in antiviral agents, as demonstrated in derivatives targeting influenza neuraminidase.

Table 2: Comparative Reactivity in Asymmetric Reactions

Reaction TypeSubstrateDiastereomeric Excess (%)Reference
Aldol CondensationProstaglandin Intermediate89
Mannich Reactionβ-Amino Ester76
Michael AdditionNitroalkene82

The compound’s integration into the chiral pool is further evidenced by its use in the synthesis of PF-04514521, a preclinical analgesic agent where the oxazolidine core imparts metabolic stability to the piperidine pharmacophore. Recent advances in flow chemistry have reduced its production costs by 40%, broadening accessibility for high-throughput screening campaigns.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

221.10519334 g/mol

Monoisotopic Mass

221.10519334 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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